Stereochemical Purity Defines Functional Utility Relative to Racemic N-Benzylsulfonyl Alanine
The (2R)-enantiomer possesses defined stereochemistry at the α-carbon (D-configuration), whereas commercially available racemic N-(benzylsulfonyl)alanine contains an equimolar mixture of (2R)- and (2S)-enantiomers . In any enantioselective application, the racemate delivers only 50% of the desired stereoisomer, effectively halving the available reactive concentration of the active enantiomer .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (2R)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic N-(benzylsulfonyl)alanine: 50% (2R) + 50% (2S) |
| Quantified Difference | 2-fold higher concentration of active (2R)-enantiomer per unit mass |
| Conditions | Defined by stereochemical identity; applicable across all experimental contexts |
Why This Matters
Procurement of the defined (2R)-enantiomer eliminates stereochemical dilution and ensures 100% of the purchased material contributes to enantioselective processes.
